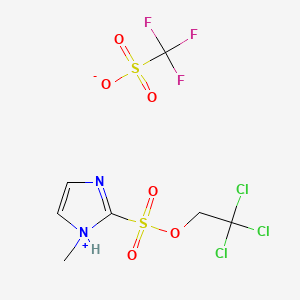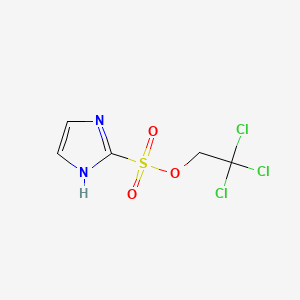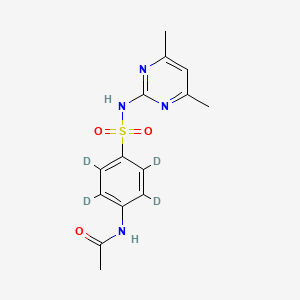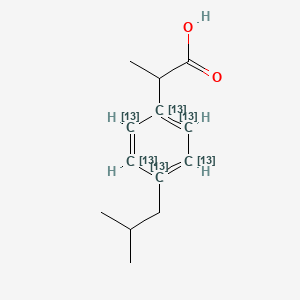![molecular formula C12H20N2O3S2 B563856 1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane CAS No. 1031239-28-7](/img/structure/B563856.png)
1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane” is a chemical compound with the molecular formula C12H20N2O3S2 . It is a derivative of isothiocyanate, which is a functional group found in compounds with the formula R−N=C=S .
Synthesis Analysis
The synthesis of isothiocyanates can be achieved by the degradation of dithiocarbamate salts, induced with lead nitrate . A related method involves the tosyl chloride-mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed by the fragmentation reactions of 1,4,2-oxathiazoles .Molecular Structure Analysis
The general structure of an isothiocyanate is R−N=C=S . The N=C and C=S distances are 117 and 158 pm respectively . Typical bond angles for C−N=C in aryl isothiocyanates are near 165° .Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .Applications De Recherche Scientifique
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
- Summary : This review summarizes knowledge on the biodegradation of ETBE, a gasoline ether oxygenate, in soil and groundwater, highlighting microorganisms capable of aerobic degradation and the potential for anaerobic biodegradation. The review discusses the metabolic pathways, enzymatic activities, and the impact of co-contaminants on ETBE degradation efficiency. This research is relevant due to the structural similarities between ETBE and other ether compounds, offering insights into the biodegradation processes of complex organic compounds in environmental settings (Thornton et al., 2020).
Current Potential Health Benefits of Sulforaphane
- Summary : This paper explores sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, and its wide range of biological effects, including antioxidant, antimicrobial, anticancer, and neuroprotective activities. The study underscores the chemical's versatility and potential in health applications, highlighting the importance of isothiocyanates in medical research. Given the structural relevance, insights into the functional properties of isothiocyanates like sulforaphane could inform research on similar compounds (Kim & Park, 2016).
Reactions of CO2 and CO2 Analogs with Reagents Containing Si–H and Si–N Units
- Summary : This review discusses reactions of CO2 and its analogs with aminosilanes and hydridosilanes, highlighting the catalytic and reactive potential of these interactions in creating valuable products and intermediates. The relevance of this research lies in its exploration of fundamental reactions that can be applied in the development of new materials and chemical processes, possibly offering a framework for understanding reactions involving complex organic compounds like the one (Kraushaar et al., 2014).
Propylene Synthesis via Propane Dehydrogenation
- Summary : This review focuses on Pt-based catalysts for the propane dehydrogenation reaction, an essential process for propylene production. It examines how promoters and supports influence catalytic activity, offering insights into catalyst design and optimization for hydrocarbon processing. This research may provide indirect insights into the reactivity and handling of complex organic compounds in industrial settings (Martino et al., 2021).
Propriétés
IUPAC Name |
1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKEFDSVIQXSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)COCCOCCOCCCN=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675701 |
Source


|
| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,13-Bis-isothiocyanato-4,7,10-trioxatridecane | |
CAS RN |
1031239-28-7 |
Source


|
| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

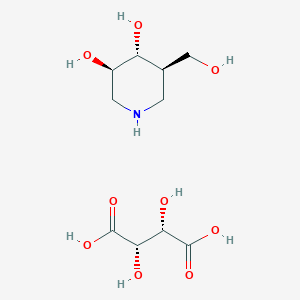
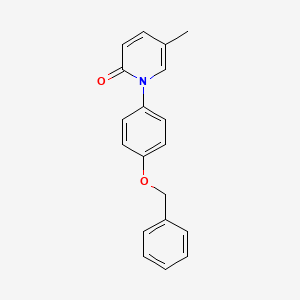
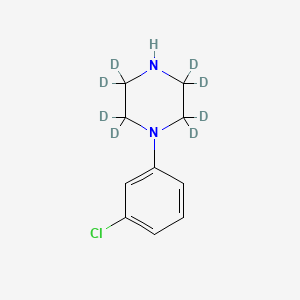

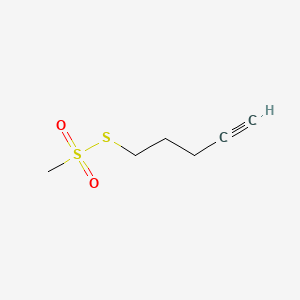
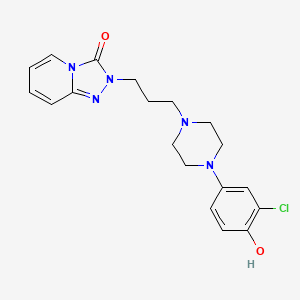

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
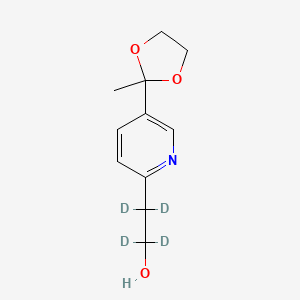
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
